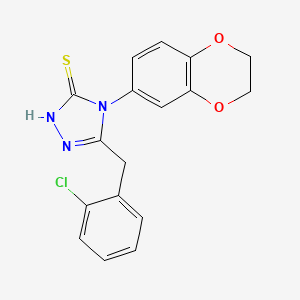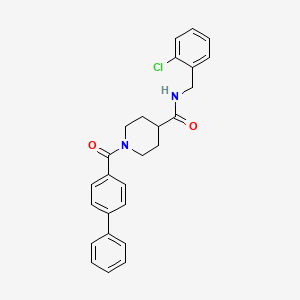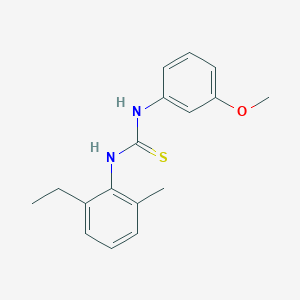![molecular formula C16H21N3O2 B4845454 N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}butanamide](/img/structure/B4845454.png)
N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}butanamide
描述
N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}butanamide, commonly referred to as EPPB, is a small molecule inhibitor that has gained significant attention in the field of scientific research. EPPB is a potent and selective inhibitor of the protein tyrosine phosphatase, PTP1B, which plays a critical role in regulating insulin signaling and glucose homeostasis. The inhibition of PTP1B by EPPB has been shown to improve insulin sensitivity and glucose tolerance, making it a promising candidate for the treatment of type 2 diabetes and other metabolic disorders.
作用机制
EPPB works by inhibiting the activity of PTP1B, a protein tyrosine phosphatase that negatively regulates insulin signaling. PTP1B is known to dephosphorylate and inactivate the insulin receptor and other key signaling proteins, leading to impaired insulin signaling and glucose uptake. By inhibiting PTP1B, EPPB increases insulin signaling and glucose uptake in peripheral tissues, leading to improved insulin sensitivity and glucose tolerance.
Biochemical and Physiological Effects:
EPPB has several biochemical and physiological effects that are relevant to its therapeutic potential. In addition to its inhibitory effects on PTP1B, EPPB has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and glucose homeostasis. EPPB also has anti-inflammatory effects, which may contribute to its therapeutic potential in metabolic disorders.
实验室实验的优点和局限性
One of the main advantages of EPPB for lab experiments is its potency and selectivity for PTP1B. This allows for precise control of the target protein and minimizes off-target effects. However, the synthesis of EPPB is complex and requires specialized equipment and expertise, which may limit its accessibility for some researchers. Additionally, EPPB has not yet been tested in human clinical trials, so its safety and efficacy in humans remains to be determined.
未来方向
There are several potential future directions for research on EPPB. One area of interest is the development of more efficient and scalable synthesis methods for EPPB, which would make it more accessible to researchers. Another area of interest is the investigation of EPPB's effects on other metabolic pathways and signaling pathways, which could uncover new therapeutic targets for metabolic disorders. Finally, the translation of EPPB to clinical trials in humans is an important next step in determining its safety and efficacy as a potential treatment for type 2 diabetes and other metabolic disorders.
科学研究应用
EPPB has been extensively studied in the context of metabolic disorders, particularly type 2 diabetes. In preclinical studies, EPPB has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. These effects are thought to be due to the inhibition of PTP1B, which leads to increased insulin signaling and glucose uptake in peripheral tissues such as muscle and adipose tissue. EPPB has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in metabolic disorders.
属性
IUPAC Name |
N-[1-[(4-ethylphenoxy)methyl]pyrazol-4-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-3-5-16(20)18-14-10-17-19(11-14)12-21-15-8-6-13(4-2)7-9-15/h6-11H,3-5,12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESRRLYLOQXEBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CN(N=C1)COC2=CC=C(C=C2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N',N'''-(methylenedi-4,1-phenylene)bis[N-(2-hydroxyphenyl)urea]](/img/structure/B4845382.png)
![1-benzyl-3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4845393.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4845414.png)
![9-ethyl-6-[2-(4-morpholinyl)-2-oxoethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B4845418.png)

![2-{5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4845424.png)

![4-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4845440.png)


![tert-butyl 2-{[(2,4-difluorophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B4845453.png)
![N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4845459.png)
![3-(3-methoxybenzyl)-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4845472.png)
